2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
Acetamide, 2-[(4-amino-2-pyrimidinyl)thio]- is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[(4-amino-2-pyrimidinyl)thio]- typically involves the reaction of 4-amino-2-chloropyrimidine with thiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the thiourea moiety, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to accelerate the process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[(4-amino-2-pyrimidinyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Acetamide, 2-[(4-amino-2-pyrimidinyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, 2-[(4-amino-2-pyrimidinyl)thio]- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation or viral replication, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Shares the pyrimidine core but lacks the thioacetamide group.
4-Amino-2-chloropyrimidine: Precursor in the synthesis of Acetamide, 2-[(4-amino-2-pyrimidinyl)thio]-.
Thiourea: Used in the synthesis but lacks the pyrimidine ring.
Uniqueness
Acetamide, 2-[(4-amino-2-pyrimidinyl)thio]- is unique due to its combined pyrimidine and thioacetamide functionalities, which confer distinct pharmacological properties not observed in simpler analogs .
Properties
CAS No. |
61445-72-5 |
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Molecular Formula |
C6H8N4OS |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
2-(4-aminopyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C6H8N4OS/c7-4-1-2-9-6(10-4)12-3-5(8)11/h1-2H,3H2,(H2,8,11)(H2,7,9,10) |
InChI Key |
FBURXUPKDHFWML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N)SCC(=O)N |
Origin of Product |
United States |
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